12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex organic compound with a unique structure that incorporates multiple functional groups, including a chloro group, a methyl group, a trifluoromethyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the chloro, methyl, and trifluoromethyl groups, as well as the formation of the triazatricyclo structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[840
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with multiple functional groups.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a biochemical probe.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may act by binding to these targets and modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
When compared to similar compounds, 12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione stands out due to its unique combination of functional groups and structural features. Similar compounds might include other triazatricyclo derivatives or compounds with similar functional groups, such as trifluoromethylated phenyls or sulfanyl-containing molecules. The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-chloro-6-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2S2/c1-26-15-8-13(20)5-6-14(15)17-16(30(26,27)28)9-24-18(25-17)29-10-11-3-2-4-12(7-11)19(21,22)23/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARCURYBABVPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.